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Compound of Interest

N-cyclopropyl-2,5-
Compound Name:
dimethylbenzamide

Cat. No.: B5318647

Get Quote

Executive Summary & Chemical Identity

N-cyclopropyl-2,5-dimethylbenzamide is a specialized secondary amide utilized primarily as
a structural scaffold in medicinal chemistry and agrochemical discovery. It combines a

lipophilic, sterically crowded 2,5-dimethylphenyl core with a rigid cyclopropyl amide terminus.

This molecule represents a classic "conformational lock" strategy. The ortho-methyl group
restricts rotation around the aryl-carbonyl bond, while the cyclopropyl group imposes distinct
electronic and steric properties compared to acyclic alkyl chains (e.g., isopropyl).

Chemical Identity Table
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Property Data

IUPAC Name N-cyclopropyl-2,5-dimethylbenzamide
CAS Registry Number 1343048-00-9

Molecular Formula C12H1sNO

Molecular Weight 189.25 g/mol

SMILES Cclcce(C)c(C(=0O)NC2CC2)c1
Predicted LogP ~2.6 — 2.9 (Lipophilic)

H-Bond Donors/Acceptors 1/1

Structural Analysis & Pharmacophore Dynamics

The utility of N-cyclopropyl-2,5-dimethylbenzamide lies in its ability to probe specific binding
pockets that require a rigid, hydrophobic terminus.

The "Ortho-Effect" and Atropisomerism Potential

The presence of a methyl group at the 2-position (ortho) creates significant steric clash with the
carbonyl oxygen. This forces the amide group out of planarity with the benzene ring, often
resulting in a high energy barrier for rotation.

» Implication: The molecule likely adopts a preferred twisted conformation in solution, which
can enhance binding selectivity by reducing the entropic penalty upon binding to a protein
target.

Cyclopropyl Amide Rigidity
Unlike an isopropyl group, the cyclopropyl ring possesses significant

-like character (Walsh orbitals).

» Electronic Effect: The cyclopropyl group can donate electron density into the amide

-system more effectively than simple alkyls.
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o Metabolic Stability: Cyclopropyl rings are often resistant to

-oxidation and can block metabolic hot-spots, a strategy seen in drugs like Ciproxifan or
Tasimelteon.

Structural Logic Diagram

The following diagram illustrates the pharmacophoric features and structural logic of the
molecule.
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Figure 1: Pharmacophore dissection showing the steric and electronic interplay between
substituents.

Synthesis & Manufacturing Protocols

For research-scale production (gram to multigram), two primary routes are recommended. The
Acid Chloride Route is preferred for high yield and simplicity, while the Coupling Reagent Route
is used if functional group tolerance is required.

Route A: Acid Chloride Activation (Standard Protocol)

This method is robust and scalable.
Reagents:

e Precursor: 2,5-Dimethylbenzoic acid.
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Reagent: Thionyl chloride (

) or Oxalyl chloride.

Amine: Cyclopropylamine.

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA).

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF
(2 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2
hours until gas evolution ceases.

Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain
the crude acid chloride (typically a yellow oil).

Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

Addition: Add a mixture of cyclopropylamine (1.1 eq) and

(1.5 eq) dropwise. The reaction is exothermic.

Workup: Stir at RT for 4 hours. Quench with 1M HCI (to remove unreacted amine). Wash
with saturated

and brine. Dry over

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10-
30% EtOAc in Hexanes).

Synthesis Workflow Diagram
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Figure 2: Standard synthetic workflow via acid chloride activation.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)
« H NMR (400 MHz, CDCI
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) Predicted:

o

7.10 — 7.25 ppm (m, 3H, Aromatic protons).

o

6.00 ppm (br s, 1H, NH amide).

o

2.85—2.95 ppm (m, 1H, Cyclopropyl CH).

o

2.35 ppm (s, 3H, 5-Me).

o

2.45 ppm (s, 3H, 2-Me). Note: The 2-Me is often deshielded due to the carbonyl proximity.

o

0.80 — 0.90 ppm (m, 2H, Cyclopropyl

).

o 0.55-0.65 ppm (m, 2H, Cyclopropyl

)

Mass Spectrometry (MS)

e Method: ESI-MS (Positive Mode).

o Expected lon:

o Fragmentation: Loss of cyclopropyl group or cleavage of the amide bond typically yields the
2,5-dimethylbenzoyl cation (

133).
Applications in Drug Discovery
This specific benzamide serves as a valuable building block in several therapeutic areas.
e Fragment-Based Drug Discovery (FBDD):

o The molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3). It effectively
probes hydrophobic pockets while providing a hydrogen bond donor/acceptor motif.
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¢ Kinase Inhibitors:

o Benzamides are common scaffolds in Type Il kinase inhibitors. The 2,5-dimethyl pattern
can occupy the solvent-exposed region or the hydrophobic back-pocket, depending on the
linker orientation.

Transient Receptor Potential (TRP) Modulators:

o N-cyclopropyl amides are structurally homologous to known TRPV1 antagonists. The
rigidity of the cyclopropyl group often improves potency by reducing the entropic cost of
binding compared to flexible alkyl chains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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